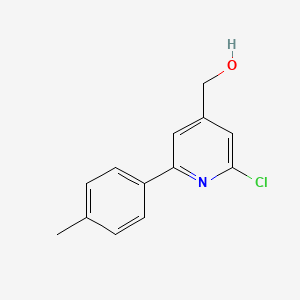
(2-Chloro-6-p-tolylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-p-tolylpyridin-4-yl)methanol is a chemical compound with the molecular formula C13H12ClNO It is characterized by the presence of a chlorinated pyridine ring substituted with a p-tolyl group and a methanol moiety
Preparation Methods
The synthesis of (2-Chloro-6-p-tolylpyridin-4-yl)methanol typically involves the chlorination of a pyridine derivative followed by the introduction of a p-tolyl group and a methanol group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: The starting material, a pyridine derivative, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution: The chlorinated pyridine is then subjected to a substitution reaction with a p-tolyl group, often using a palladium-catalyzed cross-coupling reaction.
Methanol Introduction: Finally, the methanol group is introduced through a nucleophilic substitution reaction, typically using methanol as the nucleophile and a suitable base to facilitate the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2-Chloro-6-p-tolylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2-Chloro-6-p-tolylpyridin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (2-Chloro-6-p-tolylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
(2-Chloro-6-p-tolylpyridin-4-yl)methanol can be compared with other similar compounds, such as:
- (2-Chloro-6-methylpyridin-4-yl)methanol
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
These compounds share similar structural features but differ in the substituents attached to the pyridine ring.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
[2-chloro-6-(4-methylphenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-4-11(5-3-9)12-6-10(8-16)7-13(14)15-12/h2-7,16H,8H2,1H3 |
InChI Key |
APBRFDQXKQBSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


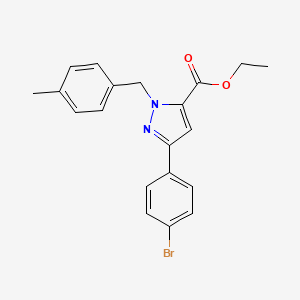
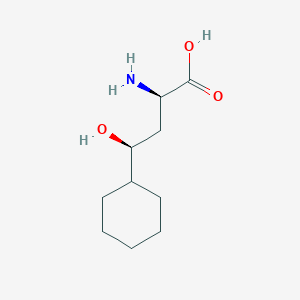
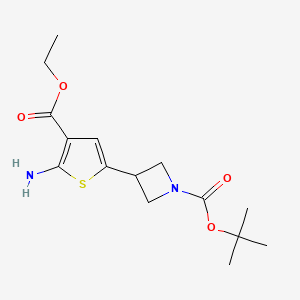
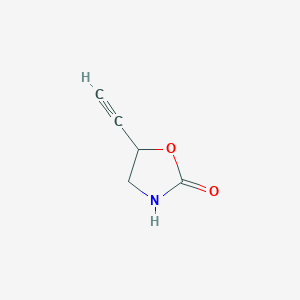
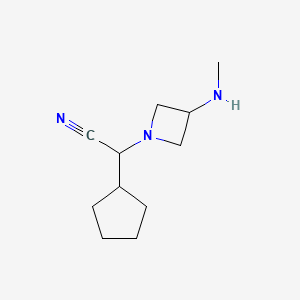
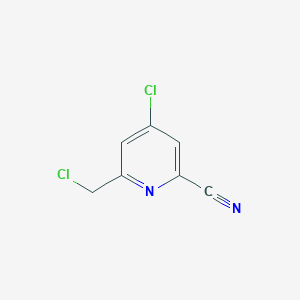
![dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate](/img/structure/B14863294.png)
![3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B14863297.png)
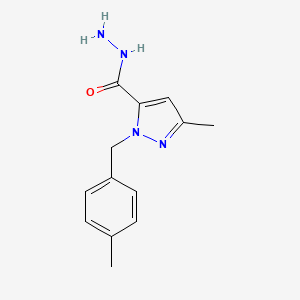
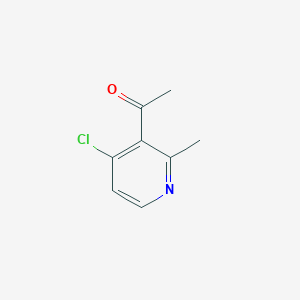

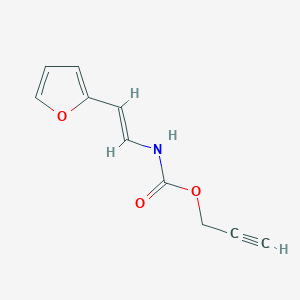
![9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B14863325.png)

